molecular formula C18H14N6O4 B2507232 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-42-4

3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2507232
CAS RN: 892481-42-4
M. Wt: 378.348
InChI Key: IFYBMBRUELTFLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield novel structures with potential pharmacological applications. In the case of 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, the synthesis process is not directly detailed in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a series of thiazolo-triazolo-pyridine derivatives were synthesized by reacting isocyano and oxo-phenyl derivatives with substituted phenyl(piperidin-1-yl)methyl groups, followed by characterization through IR, NMR, and mass spectrometry . Another related compound, a pyrimidin-amine derivative, was synthesized and characterized by elemental analysis, NMR, and X-ray diffraction, indicating the potential for similar synthetic routes to be applied to the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and biological activity. The crystal structure and DFT studies of a related compound, a pyrimidin-amine derivative, revealed an intramolecular hydrogen bond forming an S(6) ring motif and a two-dimensional supramolecular network stabilized by hydrogen bonds . This suggests that the compound of interest may also exhibit a complex molecular geometry with potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of organic compounds is often explored through their interactions with various reagents and conditions. For example, novel triazol-5-ones were synthesized from reactions involving amino-triazol-5-ones and nitrobenzoxy-benzaldehyde, indicating the potential for the target compound to undergo similar reactions with appropriate reagents . Additionally, triorganotin(IV) derivatives of a triazolo-pyrimidine compound were synthesized, showcasing the ability of such compounds to form complexes with metals, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The pyrimidin-amine derivative's molecular conformation and supramolecular interactions were studied, and its thermodynamic properties were calculated at different temperatures, providing insights into the stability and reactivity of such compounds . The triazol-5-ones synthesized in another study were characterized by NMR spectroscopy, and their antibacterial capacities were determined, highlighting the importance of structure-activity relationships .

Scientific Research Applications

Antibacterial Activity

  • This compound and its derivatives have been studied for their antibacterial properties. A study by Lahmidi et al. (2019) detailed the antibacterial activity of a similar pyrimidine derivative against various bacterial strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
  • Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, showing potential as antibacterial agents against various bacteria (Kumar et al., 2009).

Antimicrobial and Antifungal Activities

  • Gilava et al. (2020) synthesized compounds related to the triazolopyrimidines, which were evaluated for their antimicrobial and antioxidant activities (Gilava et al., 2020).
  • Hossain and Bhuiyan (2009) prepared derivatives that showed antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Hossain & Bhuiyan, 2009).

Antiviral and Antitumor Activities

  • Islam et al. (2008) investigated the antiviral and antitumor activities of derivatives of the compound, providing insights into its potential application in these areas (Islam, Ashida, & Nagamatsu, 2008).

Mechanism of Action

The compound “3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” has been found to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines by affecting the protein levels of USP28 .

Future Directions

The compound “3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” and other [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise as potent inhibitors of USP28 . Future research could focus on further optimizing these compounds and investigating their roles in cancer therapy .

properties

IUPAC Name

3-(3-methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-28-15-4-2-3-14(9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-5-7-13(8-6-12)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYBMBRUELTFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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